molecular formula CH3F3Ge B14755906 Trifluorogermane, methyl- CAS No. 753-69-5

Trifluorogermane, methyl-

Cat. No.: B14755906
CAS No.: 753-69-5
M. Wt: 144.66 g/mol
InChI Key: BOUZABKOZKOJDJ-UHFFFAOYSA-N
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Description

Trifluorogermane, methyl- is an organogermanium compound with the chemical formula CH₃GeF₃ It is a member of the trifluoromethyl group of compounds, which are known for their significant electronegativity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluorogermane, methyl- can be synthesized through several methods. One common approach involves the reaction of methylgermanium trichloride with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of trifluorogermane, methyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Trifluorogermane, methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert it back to methylgermanium compounds.

    Substitution: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are often employed.

Major Products Formed:

    Oxidation: Germanium dioxide and fluorinated by-products.

    Reduction: Methylgermanium compounds.

    Substitution: Various organogermanium derivatives depending on the substituent introduced.

Scientific Research Applications

Trifluorogermane, methyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

    Material Science: Its unique properties make it useful in the development of advanced materials, including semiconductors and fluorinated polymers.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of fluorinated materials.

Mechanism of Action

The mechanism by which trifluorogermane, methyl- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electronegativity of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The pathways involved in its reactions often include nucleophilic and electrophilic substitution mechanisms.

Comparison with Similar Compounds

    Trifluoromethane: A simple trifluoromethyl compound with similar electronegativity but different reactivity.

    Trifluoromethylsilane: Another trifluoromethyl compound with silicon instead of germanium, used in similar applications.

    Trifluoromethylphosphine: A phosphorus-containing trifluoromethyl compound with distinct chemical properties.

Uniqueness: Trifluorogermane, methyl- is unique due to the presence of germanium, which imparts specific electronic and steric properties that differentiate it from other trifluoromethyl compounds. Its reactivity and applications in material science and synthetic chemistry make it a valuable compound for research and industrial use.

Properties

CAS No.

753-69-5

Molecular Formula

CH3F3Ge

Molecular Weight

144.66 g/mol

IUPAC Name

trifluoro(methyl)germane

InChI

InChI=1S/CH3F3Ge/c1-5(2,3)4/h1H3

InChI Key

BOUZABKOZKOJDJ-UHFFFAOYSA-N

Canonical SMILES

C[Ge](F)(F)F

Origin of Product

United States

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